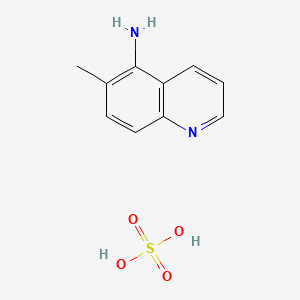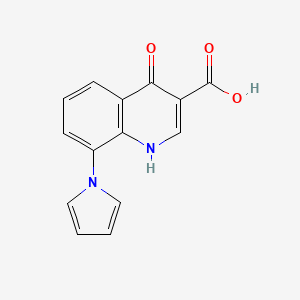![molecular formula C15H25NOSi B11858498 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine CAS No. 101161-24-4](/img/structure/B11858498.png)
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms This compound is notable for its unique structural properties, which include a phenyl group, two methyl groups, and a trimethylsilyl group attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a trimethylsilyl-substituted aldehyde in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenyl-1,2-oxazolidine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.
3-Phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine: Similar structure but with variations in the substitution pattern.
Uniqueness
2,5-Dimethyl-3-phenyl-4-[(trimethylsilyl)methyl]-1,2-oxazolidine is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
101161-24-4 |
|---|---|
Molecular Formula |
C15H25NOSi |
Molecular Weight |
263.45 g/mol |
IUPAC Name |
(2,5-dimethyl-3-phenyl-1,2-oxazolidin-4-yl)methyl-trimethylsilane |
InChI |
InChI=1S/C15H25NOSi/c1-12-14(11-18(3,4)5)15(16(2)17-12)13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3 |
InChI Key |
LKMZTFJRULTACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(N(O1)C)C2=CC=CC=C2)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B11858475.png)

![1-(3-nitrophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858484.png)


